Cas no 57711-73-6 (2-cyano-3-4-(dimethylamino)phenylprop-2-enoic Acid)

2-cyano-3-4-(dimethylamino)phenylprop-2-enoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-
- 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid
- AKOS034343851
- DTXSID90327233
- 57711-73-6
- 2-cyano-3-(4-dimethylaminophenyl)-2-propenoic acid
- CXZXLLVNQYUMAW-UHFFFAOYSA-N
- 2-cyano-3-4-(dimethylamino)phenylprop-2-enoic Acid
-
- Inchi: InChI=1S/C12H12N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-7H,1-2H3,(H,15,16)/b10-7-
- InChI Key: CXZXLLVNQYUMAW-YFHOEESVSA-N
- SMILES: C(/C(=C/C1C=CC(N(C)C)=CC=1)/C(O)=O)#N
Computed Properties
- Exact Mass: 216.08996
- Monoisotopic Mass: 216.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 1.9
- Topological Polar Surface Area: 64.3Ų
Experimental Properties
- PSA: 64.33
2-cyano-3-4-(dimethylamino)phenylprop-2-enoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C907400-50mg |
2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic Acid |
57711-73-6 | 50mg |
$ 70.00 | 2022-06-06 | ||
TRC | C907400-100mg |
2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic Acid |
57711-73-6 | 100mg |
$ 95.00 | 2022-06-06 | ||
A2B Chem LLC | AI52927-2.5g |
2-Cyano-3-(4-dimethylamino-phenyl)-acrylic acid |
57711-73-6 | 95% | 2.5g |
$652.00 | 2024-04-19 | |
Aaron | AR00IAYZ-250mg |
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- |
57711-73-6 | 97% | 250mg |
$159.00 | 2025-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2037773-1g |
2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid |
57711-73-6 | 1g |
¥3784.00 | 2024-05-08 | ||
1PlusChem | 1P00IAQN-250mg |
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- |
57711-73-6 | 95% | 250mg |
$186.00 | 2025-02-28 | |
1PlusChem | 1P00IAQN-50mg |
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- |
57711-73-6 | 95% | 50mg |
$114.00 | 2025-02-28 | |
Ambeed | A314844-1g |
2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid |
57711-73-6 | 97% | 1g |
$397.0 | 2025-03-04 | |
Ambeed | A314844-5g |
2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid |
57711-73-6 | 97% | 5g |
$1390.0 | 2025-03-04 | |
Aaron | AR00IAYZ-100mg |
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- |
57711-73-6 | 95% | 100mg |
$131.00 | 2023-12-13 |
2-cyano-3-4-(dimethylamino)phenylprop-2-enoic Acid Related Literature
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Wei Chen Nanoscale, 2015,7, 6957-6990
Additional information on 2-cyano-3-4-(dimethylamino)phenylprop-2-enoic Acid
Introduction to 2-cyano-3-4-(dimethylamino)phenylprop-2-enoic Acid (CAS No. 57711-73-6)
2-cyano-3-4-(dimethylamino)phenylprop-2-enoic Acid, identified by its Chemical Abstracts Service (CAS) number 57711-73-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a cyano group, an enoic acid moiety, and a dimethylamino-substituted phenyl ring, exhibits a unique structural framework that positions it as a promising candidate for further exploration in drug discovery and synthetic chemistry.
The molecular structure of 2-cyano-3-4-(dimethylamino)phenylprop-2-enoic Acid consists of a phenyl ring substituted at the 3 and 4 positions with a prop-2-enoyl group and a cyano group, respectively. The presence of the dimethylamino group introduces basicity and potential hydrogen bonding capabilities, which are crucial for interactions with biological targets. This structural motif is reminiscent of several bioactive molecules that have demonstrated efficacy in preclinical and clinical studies, suggesting that 2-cyano-3-4-(dimethylamino)phenylprop-2-enoic Acid may possess similar pharmacological properties.
In recent years, there has been growing interest in developing novel compounds that can modulate biological pathways associated with inflammation, neurodegeneration, and cancer. The enoic acid moiety in 2-cyano-3-4-(dimethylamino)phenylprop-2-enoic Acid is particularly noteworthy, as it can serve as a scaffold for designing molecules with enhanced binding affinity to specific enzymes or receptors. Furthermore, the cyano group can participate in hydrogen bonding or act as a leaving group in chemical transformations, making this compound versatile for synthetic applications.
One of the most compelling aspects of 2-cyano-3-4-(dimethylamino)phenylprop-2-enoic Acid is its potential role in the development of targeted therapies. For instance, studies have shown that structurally related compounds can inhibit key enzymes involved in metabolic disorders or act as antioxidants. The dimethylamino substituent may enhance cell membrane permeability or influence intracellular signaling pathways, which could be exploited for therapeutic benefit. These properties make 2-cyano-3-4-(dimethylamino)phenylprop-2-enoic Acid an attractive candidate for further investigation.
The synthesis of 2-cyano-3-4-(dimethylamino)phenylprop-2-enoic Acid presents both challenges and opportunities for chemists. The presence of multiple reactive sites—such as the cyano group, the enoic acid double bond, and the dimethylamino functionality—requires careful optimization to achieve high yields and purity. Advances in catalytic methods and green chemistry principles have made it possible to synthesize such complex molecules more efficiently while minimizing environmental impact. These advancements are particularly relevant in the context of sustainable drug development.
Recent research has highlighted the importance of computational modeling in predicting the biological activity of novel compounds. By leveraging molecular docking simulations and quantum mechanical calculations, researchers can gain insights into how 2-cyano-3-4-(dimethylamino)phenylprop-2-enoic Acid interacts with biological targets at the molecular level. These computational approaches have accelerated the drug discovery process by allowing virtual screening of large libraries of compounds before experimental validation.
In addition to its potential therapeutic applications, 2-cyano-3-4-(dimethylamino)phenylprop-2-enolic Acid may find utility in materials science and industrial chemistry. Its unique structural features could make it suitable for developing new polymers or functional materials with tailored properties. For example, the enoic acid group can undergo polymerization reactions to form high-performance resins or coatings, while the cyano group can serve as a crosslinking agent.
The pharmacokinetic profile of any compound is critical to its clinical success. Preliminary studies on structurally related molecules suggest that compounds with similar scaffolds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. Further investigation into the pharmacokinetics of CAS No 57711 -73 -6 will be essential to determine its suitability for therapeutic use. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are instrumental in characterizing its metabolic pathways and degradation products.
The regulatory landscape for new drug candidates is stringent but well-defined. To advance from preclinical to clinical development, CAS No 57711 -73 -6 must undergo rigorous testing to ensure safety and efficacy. Collaborative efforts between academic researchers and pharmaceutical companies are often required to navigate these regulatory requirements effectively. Engaging with regulatory agencies early in the development process can provide valuable feedback and streamline subsequent stages of testing.
The future prospects for CAS No 57711 -73 -6 are promising given its unique structural features and potential biological activities. Continued research into its pharmacological effects will be essential to unlock its full therapeutic potential. Additionally, exploring novel synthetic routes could enhance its accessibility for industrial-scale production. As our understanding of biological systems evolves, so too will our ability to design molecules that interact selectively with disease-causing targets.
57711-73-6 (2-cyano-3-4-(dimethylamino)phenylprop-2-enoic Acid) Related Products
- 2248376-98-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate)
- 955738-51-9(5-bromo-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylfuran-2-carboxamide)
- 1366348-93-7((3R)-3-(3-chloro-2-fluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 892769-60-7(7-(diethylamino)-1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one)
- 2229101-31-7(3,3-difluoro-3-(2,4,5-trifluorophenyl)propanoic acid)
- 1852671-67-0(3-[2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one)
- 1805726-16-2(3-(2-Bromopropanoyl)-4-formylmandelic acid)
- 1375251-90-3(N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide)
- 1805390-53-7(3-Chloro-2-(difluoromethyl)-5-fluoro-6-methoxypyridine)
- 1234955-38-4(N-tert-butyl-4-(2-phenoxypropanamido)methylpiperidine-1-carboxamide)
